molecular formula C18H34INO2 B2951312 [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide CAS No. 1313527-18-2

[3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide

Cat. No.: B2951312
CAS No.: 1313527-18-2
M. Wt: 423.379
InChI Key: DDBPIWKBHOSKGE-UHFFFAOYSA-M
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Description

[3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide is a quaternary ammonium salt characterized by a unique structural framework. The molecule consists of:

  • Adamantane moiety: A rigid, lipophilic bicyclic hydrocarbon attached via an ether linkage to a hydroxypropyl chain. Adamantane derivatives are known for enhancing thermal stability and membrane permeability in pharmaceuticals .
  • Diethylmethylazanium cation: A positively charged quaternary ammonium center with ethyl and methyl substituents, contributing to surfactant-like properties and ionic liquid behavior.
  • Iodide counterion: Balances the cationic charge, influencing solubility and crystallization.

Potential applications include drug delivery systems (leveraging adamantane’s pharmacokinetic properties) or ionic liquids for material science .

Properties

IUPAC Name

[3-(1-adamantyloxy)-2-hydroxypropyl]-diethyl-methylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34NO2.HI/c1-4-19(3,5-2)12-17(20)13-21-18-9-14-6-15(10-18)8-16(7-14)11-18;/h14-17,20H,4-13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBPIWKBHOSKGE-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(CC)CC(COC12CC3CC(C1)CC(C3)C2)O.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide typically involves the reaction of adamantan-1-ol with 3-chloro-2-hydroxypropyl diethylmethylammonium iodide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

[3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The quaternary ammonium group can be reduced under specific conditions.

    Substitution: The adamantane moiety can participate in substitution reactions, particularly with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like alkyl halides are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the adamantane ring.

Scientific Research Applications

Chemistry

In chemistry, [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane moiety enhances the compound’s ability to cross biological membranes, making it a promising candidate for transporting therapeutic agents.

Medicine

Medically, derivatives of adamantane are known for their antiviral and neuroprotective properties. [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide is being investigated for similar applications, particularly in the treatment of viral infections and neurodegenerative diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and nanomaterials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide involves its interaction with biological membranes and molecular targets. The adamantane moiety facilitates the compound’s penetration into cells, where it can interact with specific proteins and enzymes. This interaction can modulate various cellular pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 1: Physical Properties of Comparable Compounds
Compound Molecular Weight Melting Point Solubility
[Target Compound] ~450–500 Unknown Theoretical: DMSO
1-Allyl-3-ethylimidazolium iodide 264.10 55.4°C DMF, Water
Patent compound (Step 4 ) ~500 (estimated) Unknown DCM, EtOAc

Research Findings

  • Synthesis : Alkylation with methyl iodide () is a plausible route for quaternary ammonium formation in the target compound .
  • Adamantane Effects : Adamantane’s hydrophobicity may counteract the hydrophilic hydroxypropyl group, creating amphiphilic properties useful in micelle formation .
  • Biological Potential: Hydroxypropyl-linked quaternary ammonium salts (e.g., ) show bioactivity in neurological targets, suggesting the target compound could be optimized for similar applications .

Biological Activity

[3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide, a quaternary ammonium compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound is characterized by the presence of an adamantane moiety, which is known for its ability to enhance membrane permeability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes, potentially modulating ion channels and receptor activities. The adamantane group enhances lipophilicity, allowing for better penetration into lipid bilayers, which may influence various signaling pathways.

Antimicrobial Activity

Recent studies have indicated that [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide exhibits significant antimicrobial properties. The compound has been tested against a range of bacterial strains including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of the compound have been evaluated on various cancer cell lines. The results are summarized in the following table:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)20

The IC₅₀ values indicate that the compound possesses selective cytotoxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development.

Case Studies

  • Study on Antiviral Activity : A recent study explored the antiviral properties of [3-(Adamantan-1-yloxy)-2-hydroxypropyl]diethylmethylazanium iodide against influenza virus. The compound demonstrated a notable reduction in viral titers when administered pre-infection, suggesting its potential as a prophylactic agent.
  • Neuroprotective Effects : Research investigating the neuroprotective effects of this compound revealed that it could mitigate oxidative stress-induced neuronal damage in vitro. The mechanism appears to involve the modulation of apoptotic pathways and enhancement of antioxidant defenses.

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